N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide, commonly referred to as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in the 1970s, and since then, it has been found to exhibit potent anti-tumor activity in preclinical studies.
Wirkmechanismus
The mechanism of action of DMXAA involves the activation of the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. This results in the activation of immune cells, such as natural killer cells and T cells, which can then target and kill tumor cells.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects, including the induction of TNF-α production, the activation of the STING pathway, and the production of type I interferons and other pro-inflammatory cytokines. These effects lead to the activation of immune cells, which can then target and kill tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMXAA for lab experiments is its potent anti-tumor activity in preclinical studies. However, one of the limitations of DMXAA is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is to study its use in specific cancer types, such as melanoma or lung cancer. Additionally, further research is needed to better understand the mechanism of action of DMXAA and its potential side effects.
Synthesemethoden
The synthesis of DMXAA involves several steps, starting with the condensation of 2-aminobenzoic acid with 2-bromoethylamine hydrobromide to form N-(2-bromoethyl)-2-aminobenzoic acid. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative, which is subsequently cyclized with acetic anhydride to yield DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential use in cancer therapy. Several preclinical studies have demonstrated its anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and breast cancer. DMXAA has been shown to induce tumor necrosis factor-alpha (TNF-α) production in tumor-associated macrophages, leading to tumor cell death.
Eigenschaften
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-20(2)17(22)12-13-6-8-14(9-7-13)19-15(21)4-3-5-16-18-10-11-23-16/h6-11H,3-5,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYMNYSBQTMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCCC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.